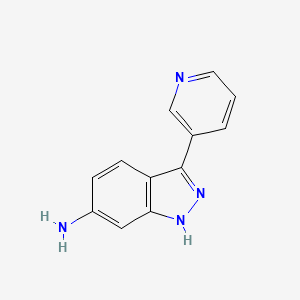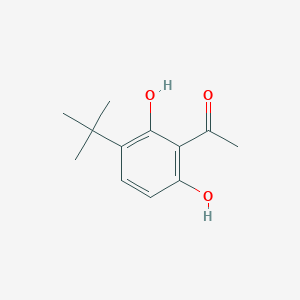
1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methanol group attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole nucleus and exhibit diverse biological activities.
Fluorophenyl Derivatives: Compounds such as 4-fluorophenylalanine and 4-fluorophenylacetic acid have similar fluorophenyl groups and are studied for their biological effects.
Uniqueness
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other indazole or fluorophenyl derivatives.
特性
分子式 |
C18H19FN2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol |
InChI |
InChI=1S/C18H19FN2O/c1-12(2)11-21-17-8-5-14(9-15(17)10-20-21)18(22)13-3-6-16(19)7-4-13/h3-10,12,18,22H,11H2,1-2H3 |
InChIキー |
ZBOBZXRTVKCESN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)F)O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)

![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)




![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)



